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Compound of Interest

Compound Name: Foretinib

Cat. No.: B612053 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the recommended dosage and administration of Foretinib (also

known as GSK1363089) for in vivo animal research. The protocols are based on established

preclinical studies and are intended to ensure safe and effective experimental outcomes.

Core Principles and Considerations
Foretinib is a potent, orally available multi-kinase inhibitor targeting key receptor tyrosine

kinases involved in tumorigenesis and angiogenesis, including MET, VEGFR2, RON, AXL, and

TIE-2.[1][2] When designing in vivo studies, it is crucial to consider the animal model, tumor

type, and experimental endpoints to determine the optimal dosage, vehicle, and administration

schedule.

Recommended Dosage and Administration
The effective dosage of Foretinib in preclinical animal models, particularly mice, has been

shown to vary depending on the cancer type and the specific research goals. Dosages

generally range from 6 mg/kg to 100 mg/kg, administered orally.
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Key
Findings

Nude Mice

Triple-

Negative

Breast

Cancer

(MDA-MB-

231

xenograft)

15 or 50

mg/kg/day

Intragastric

gavage

15%

hydroxypro

pyl-β-

cyclodextri

n aqueous

solution

Daily for 18

days

Dose-

dependent

tumor

growth

inhibition.

[3]

Athymic

Nude Mice

Ovarian

Cancer

(SKOV3ip1

and HeyA8

xenografts)

30

mg/kg/day
Oral

1%

hydroxypro

pyl

methylcellu

lose, 0.2%

sodium

lauryl

sulfate

6

days/week

for 16-21

days

Significant

reduction

in tumor

weight and

number of

metastatic

nodules.[4]

Nude Mice

Gastric

Cancer

(MKN-45

xenograft)

6 or 10

mg/kg/day
Oral

1%

hydroxypro

pyl

methylcellu

lose, 0.2%

sodium

lauryl

sulfate,

98.8%

water

Daily for 21

days

Inhibition of

tumor

growth.[1]

[2]

Nude Mice Gastric

Cancer

(MKN-45

xenograft)

30 mg/kg Oral 1%

hydroxypro

pyl

methylcellu

lose, 0.2%

sodium

lauryl

Every other

day for 42

days

Inhibition of

tumor

growth.[1]

[2]
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sulfate,

98.8%

water

Athymic

Nude Mice

Melanoma

(B16F10

tumor

cells)

30 or 100

mg/kg

Oral

gavage

Not

specified
Once daily

Dose-

dependent

tumor

growth

inhibition.

[5]

Experimental Protocols
Protocol 1: Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of Foretinib in

a subcutaneous xenograft mouse model.

Materials:

Foretinib (GSK1363089)

Vehicle solution (e.g., 15% hydroxypropyl-β-cyclodextrin or 1% hydroxypropyl

methylcellulose with 0.2% sodium lauryl sulfate)

Cancer cell line of interest

Immunocompromised mice (e.g., nude or SCID mice)

Calipers

Animal balance

Sterile syringes and gavage needles

Procedure:

Cell Culture and Implantation: Culture the selected cancer cells to the desired confluence.

Subcutaneously inject the cells into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g.,

~180 mm³).[1][2]

Randomization: Randomly assign mice into treatment and control groups (n=6-10 per

group).

Foretinib Preparation: Prepare the Foretinib solution in the chosen vehicle at the desired

concentrations (e.g., 15 mg/kg and 50 mg/kg).[3] The vehicle for foretinib can be 1%

hydroxypropyl methylcellulose and 0.2% SLS (sodium lauryl sulfate) in water.[1][2]

Administration: Administer Foretinib or vehicle to the respective groups via oral gavage

according to the determined schedule (e.g., daily).

Data Collection: Measure tumor volume and body weight every three days.[3]

Endpoint: Continue treatment for the specified duration (e.g., 18-21 days).[3][4] At the end of

the study, euthanize the animals and excise the tumors for further analysis (e.g., weight

measurement, Western blot, or immunohistochemistry).

Protocol 2: Pharmacokinetic Analysis
This protocol describes the collection of plasma samples for determining the pharmacokinetic

profile of Foretinib.

Materials:

Foretinib

Vehicle solution

Tumor-bearing mice

Blood collection tubes (with anticoagulant)

Centrifuge

LC-MS/MS equipment
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Procedure:

Dosing: Administer a single oral dose of Foretinib at various concentrations (e.g., 2, 10, and

50 mg/kg) to different groups of tumor-bearing mice.[3][6]

Blood Sampling: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail

vein) at multiple time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 24, and

48 hours).[3]

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis: Analyze the plasma concentrations of Foretinib using a validated LC-

MS/MS method.[3]

Data Analysis: Use pharmacokinetic software to determine key parameters such as Cmax,

Tmax, AUC, and half-life.

Signaling Pathway and Experimental Workflow
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Caption: Foretinib inhibits multiple receptor tyrosine kinases.
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In Vivo Xenograft Study Workflow
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Caption: Workflow for a typical in vivo xenograft study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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